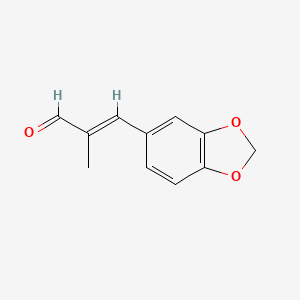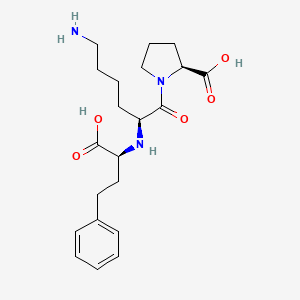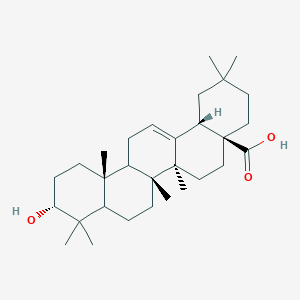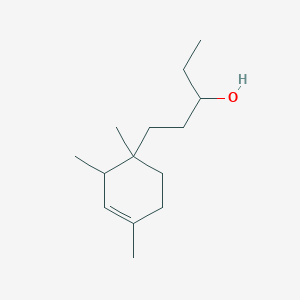
Piperonylidene propionaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperonylidene propionaldehyde is an organic compound characterized by its unique structure, which includes a piperonylidene group attached to a propionaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperonylidene propionaldehyde can be synthesized through several methods. One common approach involves the alkali-catalyzed condensation of piperonal with propionic aldehyde. This reaction typically requires a basic catalyst and proceeds under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves the partial catalytic hydrogenation of 2-piperonylidene-propanal. This process is typically carried out in the presence of a catalyst such as Raney nickel and an inert solvent like alcohol or ether .
Chemical Reactions Analysis
Types of Reactions: Piperonylidene propionaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced to yield alcohols or other reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Yields acids or ketones.
Reduction: Produces alcohols.
Substitution: Results in substituted derivatives with different functional groups.
Scientific Research Applications
Piperonylidene propionaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: this compound is utilized in the production of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism by which piperonylidene propionaldehyde exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Piperonylidene propionaldehyde can be compared with other similar compounds such as:
2-Piperonyl-propanal: Shares a similar structure but differs in its specific functional groups and reactivity.
Propionaldehyde: A simpler aldehyde that lacks the piperonylidene group, resulting in different chemical properties and applications.
Uniqueness: this compound’s unique combination of the piperonylidene and propionaldehyde moieties gives it distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6974-47-6 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-methylprop-2-enal |
InChI |
InChI=1S/C11H10O3/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-6H,7H2,1H3 |
InChI Key |
VLNPUVFEUOBXDK-UHFFFAOYSA-N |
SMILES |
CC(=CC1=CC2=C(C=C1)OCO2)C=O |
Isomeric SMILES |
C/C(=C\C1=CC2=C(C=C1)OCO2)/C=O |
Canonical SMILES |
CC(=CC1=CC2=C(C=C1)OCO2)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S,4S,5S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B7781828.png)
![2-((10R,13S,17R)-3,17-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B7781838.png)
![3-[(3S,5S,10R,13R,14S,17R)-3,5,14-trihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B7781852.png)
![N-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2-hydroxybenzamide](/img/structure/B7781871.png)
![(1S,3bS,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B7781878.png)



![(1S,2E,6S,8E,10E,12E,14E,16S,18S,19S,20R,24R,26R)-16-(((2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-18,20,24-trihydroxy-6-methyl-4,22-dioxo-5,27-dioxabicyclo[24.1.0]heptacosa-2,8,10,12,14-pentaene-19-carboxylic acid](/img/structure/B7781907.png)

![(1R,2S,9S,10S,14S,17Z,24S)-17-hydroxyimino-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,20-diol](/img/structure/B7781921.png)

![5-[(3aR,4R,6aS)-3a-hydroxy-2-oxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B7781932.png)
![(8R,9R,10R,13S,17R)-17-acetyl-16-bromo-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B7781938.png)
